molecular formula C29H36N2O6 B14095692 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B14095692
M. Wt: 508.6 g/mol
InChI Key: XPNOMIDEYVNXJH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with dimethoxyphenyl and piperidinylmethyl groups. The presence of hydroxyl groups at positions 5 and 7 of the chromenone ring adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone precursor under acidic conditions to form the chromenone core. Subsequent hydroxylation at positions 5 and 7 can be achieved using hydroxylating agents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as alkylating agents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 5 and 7 can participate in hydrogen bonding and redox reactions, influencing cellular oxidative stress pathways. The piperidinylmethyl groups may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress, inflammation, and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one: Lacks the piperidinylmethyl groups, which may reduce its biological activity.

    5,7-Dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one: Lacks the dimethoxyphenyl group, which may alter its chemical reactivity and biological properties.

Uniqueness

The presence of both dimethoxyphenyl and piperidinylmethyl groups in 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its enhanced chemical reactivity, potential biological activity, and ability to interact with various molecular targets .

Properties

Molecular Formula

C29H36N2O6

Molecular Weight

508.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C29H36N2O6/c1-35-23-10-9-19(15-24(23)36-2)22-18-37-29-21(17-31-13-7-4-8-14-31)26(32)20(27(33)25(29)28(22)34)16-30-11-5-3-6-12-30/h9-10,15,18,32-33H,3-8,11-14,16-17H2,1-2H3

InChI Key

XPNOMIDEYVNXJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CN4CCCCC4)O)CN5CCCCC5)OC

Origin of Product

United States

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